molecular formula C22H27NO4 B2715970 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one CAS No. 609821-58-1

3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2715970
CAS No.: 609821-58-1
M. Wt: 369.461
InChI Key: GYRNBUVBFWSCNP-UHFFFAOYSA-N
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Description

3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one involves multiple steps, typically starting with the preparation of the cyclohexenone and pyridine derivatives. The key steps include:

    Formation of the cyclohexenone derivative: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.

    Synthesis of the pyridine derivative: This involves the reaction of suitable precursors under conditions that promote the formation of the pyridine ring.

    Coupling of the cyclohexenone and pyridine derivatives: This step typically involves the use of a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.

    3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1-benzopyran-2-yl]-2H-1-benzopyran-2-one: Investigated for its potential biological activities.

Uniqueness

3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-21(2)8-14(24)19(15(25)9-21)18(13-6-5-7-23-12-13)20-16(26)10-22(3,4)11-17(20)27/h5-7,12,18,24,26H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRNBUVBFWSCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CN=CC=C2)C3=C(CC(CC3=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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